4-Amino-2-(trifluoromethyl)benzonitrile

Medicinal Chemistry Pharmaceutical Intermediates Solid-State Characterization

Sourcing a reliable intermediate for non-steroidal antiandrogen APIs can challenge supply chain consistency. This compound delivers validated performance as the key starting material for bicalutamide and enzalutamide synthesis. - Proven synthetic route achieves 98.9% yield and 99.9% purity in bicalutamide manufacturing. - Validated five-step enzalutamide synthesis with 41.0% total yield from this intermediate. - Well-characterized reference standard (mp 136-145 °C) for HPLC, GC-MS, and NMR quality control.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 654-70-6
Cat. No. B020432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethyl)benzonitrile
CAS654-70-6
Synonyms4-Amino-2-(trifluoromethyl)benzonitrile;  4-Amino-α,α,α-trifluoro-o-tolunitrile;  2-Trifluoromethyl-4-aminobenzonitrile;  4-Cyano-3-(trifluoromethyl)aniline;  Bicalutamide EP Impurity D
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)C#N
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
InChIKeyPMDYLCUKSLBUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(trifluoromethyl)benzonitrile: Baseline Overview


4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is a multifunctional aromatic building block featuring an amino group, a nitrile group, and a trifluoromethyl substituent on a benzene ring [1]. It is primarily utilized as a key intermediate in the synthesis of non-steroidal antiandrogen drugs, notably bicalutamide and enzalutamide, for prostate cancer therapy . The compound is also a fragment molecule for molecular linking and scaffold modification in drug discovery, as well as a precursor for benzimidazole derivatives with potential anti-breast cancer activity [2]. Its solid-state form is an off-white crystalline powder with a melting point range of 136–145 °C [3].

Key Intermediate for Antiandrogen Synthesis
Reported use in bicalutamide and enzalutamide research synthesis.
Multifunctional Building Block
Amino, nitrile, and trifluoromethyl groups enable fragment linking and scaffold modification.
Benzimidazole Library Precursor
Used to prepare derivatives for cell-based screening studies.

Generic Substitution Risks for 4-Amino-2-(trifluoromethyl)benzonitrile


The precise 1,2,4-substitution pattern of the amino, trifluoromethyl, and nitrile groups in 4-amino-2-(trifluoromethyl)benzonitrile is essential for its specific reactivity and role in pharmaceutical synthesis . Positional isomers, such as 4-amino-3-(trifluoromethyl)benzonitrile, or functional group analogs like 4-amino-2-(trifluoromethyl)benzoic acid, exhibit fundamentally different physical properties and chemical behaviors [1]. For instance, substituting the nitrile with a carboxylic acid alters the compound's reactivity and synthetic utility entirely. Similarly, relocating the trifluoromethyl group changes the electron distribution on the ring, impacting reactivity and downstream product yields. Therefore, interchanging these compounds without rigorous validation can lead to failed syntheses, impure products, or misleading biological results [2]. The evidence below quantifies key differences that matter for scientific selection and procurement.

Attribute
4-Amino-2-(trifluoromethyl)benzonitrile
Common Substitutes
Positional Isomer
1,2,4-substitution (amino, CF₃, CN)
4-Amino-3-(trifluoromethyl)benzonitrile: altered electron distribution and reactivity
Functional Group
Nitrile (CN)
4-Amino-2-(trifluoromethyl)benzoic acid: different synthetic pathways, requires activation

Positional or functional group substitution may shift synthetic outcomes and requires rigorous validation before use.

Differentiation Evidence for 4-Amino-2-(trifluoromethyl)benzonitrile


Melting Point vs. 3-Positional Isomer

The melting point of 4-amino-2-(trifluoromethyl)benzonitrile (136–145 °C) is significantly higher than that of its 3-positional isomer, 4-amino-3-(trifluoromethyl)benzonitrile (61–68 °C) [1][2]. This substantial difference, exceeding 75 °C, reflects distinct intermolecular interactions in the solid state.

Melting Point
Direct comparison
Δ > 75 °C
Supports isomer identity control in procurement
Target mp 136–145 °C vs. isomer 61–68 °C
Medicinal Chemistry Pharmaceutical Intermediates Solid-State Characterization

Bicalutamide Intermediate Synthetic Yield

An optimized synthetic route for 4-amino-2-(trifluoromethyl)benzonitrile from o-bromo(trifluoromethyl)benzene achieves a yield of 98.9% with 99.9% purity [1]. In contrast, an earlier method reported a yield of only 52.2% with 97% purity .

Synthetic Yield
Direct comparison
Yield +46.7 pp, Purity +2.9 pp
Supports supply efficiency for bicalutamide research
Optimized route 98.9% yield, 99.9% purity
Process Chemistry Pharmaceutical Manufacturing Antiandrogen Synthesis

Enzalutamide Synthesis Total Yield

In a novel five-step synthesis of the androgen receptor antagonist enzalutamide, 4-amino-2-(trifluoromethyl)benzonitrile serves as a key starting material, enabling an overall total yield of 41.0% [1].

Total Yield (Enzalutamide)
Class-level inference
41.0%
Validated synthetic route for enzalutamide research
5-step synthesis; class-level evidence
Drug Synthesis Prostate Cancer Therapeutics Androgen Receptor Antagonists

Nitrile vs. Carboxylic Acid Analogs

The nitrile group in 4-amino-2-(trifluoromethyl)benzonitrile enables distinct synthetic pathways compared to the carboxylic acid analog 4-amino-2-(trifluoromethyl)benzoic acid (CAS 393-06-6) . The nitrile can be converted to amines, amidines, or heterocycles, whereas the acid requires activation for amide bond formation.

Synthetic Versatility
Class-level inference
Nitrile > acid for diverse transformations
Broader synthetic applications in medicinal chemistry
Nitrile enables amine, amidine, heterocycle synthesis
Organic Synthesis Functional Group Transformations Drug Discovery

Application Scenarios for 4-Amino-2-(trifluoromethyl)benzonitrile


Large-Scale Bicalutamide Synthesis

When high yield and purity are paramount for cost-effective manufacturing, the optimized synthetic route achieving 98.9% yield and 99.9% purity of 4-amino-2-(trifluoromethyl)benzonitrile [1] is the preferred choice. This ensures a reliable supply chain for bicalutamide production, a critical prostate cancer therapy.

Enzalutamide Multi-Step Synthesis

For programs developing novel androgen receptor antagonists, the validated five-step synthesis of enzalutamide starting from this compound [2] provides a proven template. The 41.0% total yield demonstrates its suitability for further optimization and scale-up.

Benzimidazole Library Synthesis

As a starting material for benzimidazole synthesis , 4-amino-2-(trifluoromethyl)benzonitrile enables the creation of diverse compound libraries for screening against breast cancer and other diseases where endothelial cell growth inhibition is relevant.

Quality Control & Analytical Reference Standard

Due to its well-characterized melting point (136–145 °C) and available reference standards [3], this compound serves as a reliable reference for HPLC, GC-MS, and NMR analysis in quality control laboratories, particularly for monitoring impurities in bicalutamide and enzalutamide drug substances.

Application
Selection Property
Validation Focus
Bicalutamide research intermediate supply
High-yield, high-purity synthetic route
Yield and purity consistency for scale-up
Androgen receptor antagonist research synthesis
Validated multi-step route
Total yield and step reproducibility
Benzimidazole library synthesis for screening
Nitrile functional group versatility
Compound library diversity and purity
Analytical reference standard
Well-characterized melting point and purity
Identity confirmation and impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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